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Cat. No.: B070434 Get Quote

Introduction

The determination of the N-terminal amino acid of a protein or peptide is a fundamental

technique in protein chemistry. The Sanger method, developed by Frederick Sanger, provides a

classical and reliable approach for this purpose.[1] This method utilizes 1-fluoro-2,4-

dinitrobenzene (FDNB), also known as Sanger's reagent, to selectively label the free α-amino

group of the N-terminal amino acid. Subsequent acid hydrolysis of the polypeptide releases the

labeled N-terminal amino acid as a 2,4-dinitrophenyl (DNP) derivative, which can then be

identified by chromatography. This technique was famously used in the first successful

sequencing of a protein, insulin.[1]

Principle of the Method

The core principle of the Sanger method lies in the chemical derivatization of the N-terminal α-

amino group of a polypeptide chain.[1] Sanger's reagent (FDNB) is highly reactive towards

nucleophilic groups, particularly primary amines, under mildly alkaline conditions. The fluorine

atom on the dinitrophenyl ring is an excellent leaving group, facilitating a nucleophilic aromatic

substitution reaction with the deprotonated N-terminal α-amino group. This reaction forms a

stable, yellow-colored 2,4-dinitrophenyl (DNP) derivative of the peptide.

Following the labeling reaction, the DNP-peptide is subjected to complete acid hydrolysis,

which cleaves all the peptide bonds. The covalent bond between the DNP group and the N-

terminal amino acid is resistant to this hydrolysis. Consequently, the N-terminal residue is

recovered as a DNP-amino acid, while all other amino acids are released in their free form. The
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DNP-amino acid can then be separated and identified, typically by thin-layer chromatography

(TLC), by comparing its chromatographic behavior to that of known DNP-amino acid standards.

Applications

Determination of the N-terminal amino acid of proteins and peptides: This is the primary

application of the Sanger method.

Estimation of the number of polypeptide chains: By quantifying the amount of DNP-amino

acid released, it is possible to determine the number of N-termini and thus the number of

polypeptide chains in a protein.

Purity assessment of peptides: The presence of a single N-terminal DNP-amino acid can

indicate the purity of a peptide sample.

Advantages and Limitations

Advantages Limitations

Reliable and well-established method.

Destructive method: The entire polypeptide

chain is hydrolyzed, preventing further

sequencing of the same sample.

The DNP-amino acids are colored, allowing for

easy visualization.

Only the N-terminal amino acid is identified in

each cycle.

Relatively inexpensive compared to automated

sequencing methods.

Less sensitive than other methods like Dansyl

chloride or Edman degradation.

Can be used to determine the number of

polypeptide chains.

Not suitable for sequencing long polypeptide

chains directly; requires fragmentation of the

protein into smaller peptides.

Can be laborious and time-consuming.

Experimental Protocols
I. Labeling of the N-Terminal Amino Acid with Sanger's Reagent
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This protocol describes the reaction of a peptide or protein with 1-fluoro-2,4-dinitrobenzene

(FDNB) to form a DNP-derivative.

Materials:

Peptide or protein sample

1-Fluoro-2,4-dinitrobenzene (FDNB) solution (e.g., 2% v/v in ethanol)

Sodium bicarbonate solution (e.g., 0.4 M) or other suitable buffer to maintain alkaline pH (pH

8-9)

Ethanol

Diethyl ether

Water bath

Reaction tubes (e.g., microcentrifuge tubes)

Procedure:

Sample Preparation: Dissolve a known amount of the peptide or protein sample (e.g., 10 mg)

in the sodium bicarbonate solution (e.g., 2 ml).

Addition of Sanger's Reagent: To the peptide solution, add the FDNB solution (e.g., 1 ml of a

2% solution). This provides an excess of the reagent.

Incubation: Incubate the reaction mixture in a water bath at a controlled temperature (e.g.,

40°C) for a specific duration (e.g., 30 minutes to 2 hours). The solution will typically turn

yellow, indicating the formation of the DNP-peptide.

Precipitation and Washing: After incubation, the DNP-peptide may precipitate. This

precipitate can be collected by centrifugation and washed sequentially with water, ethanol,

and diethyl ether to remove unreacted FDNB and other impurities.

Drying: The washed DNP-peptide is then air-dried or dried under vacuum.
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II. Acid Hydrolysis of the DNP-Peptide

This protocol details the cleavage of all peptide bonds in the DNP-peptide to release the DNP-

amino acid and free amino acids.

Materials:

Dried DNP-peptide from the previous step

6 M Hydrochloric acid (HCl)

Reflux apparatus or sealed hydrolysis tubes

Heating block or oven

Ether

Evaporator (e.g., rotary evaporator or nitrogen stream)

Procedure:

Hydrolysis Setup: Place the dried DNP-peptide in a hydrolysis tube and add 6 M HCl (e.g., 1

ml).

Heating: Seal the tube under vacuum (if possible) and heat at a high temperature (e.g., 100-

110°C) for an extended period (e.g., 12-24 hours) to ensure complete hydrolysis of all

peptide bonds.

Extraction of DNP-Amino Acid: After hydrolysis, cool the solution. The DNP-amino acid is

soluble in ether, while the free amino acids are not. Extract the hydrolysate multiple times

with equal volumes of diethyl ether.

Separation of Phases: Combine the ether extracts. The aqueous phase contains the free

amino acids, while the ether phase contains the DNP-amino acid.

Evaporation: Evaporate the ether extract to dryness to obtain the DNP-amino acid residue.

III. Identification of the DNP-Amino Acid by Thin-Layer Chromatography (TLC)
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This protocol describes the separation and identification of the unknown DNP-amino acid by

comparing its migration on a TLC plate with that of standard DNP-amino acids.

Materials:

Dried DNP-amino acid residue

Standard DNP-amino acid solutions

TLC plates (e.g., silica gel G)

TLC developing chamber

Solvent systems (see table below)

Capillary tubes for spotting

UV lamp for visualization (optional, as DNP-amino acids are colored)

Procedure:

Sample Preparation: Dissolve the dried DNP-amino acid residue in a small volume of a

suitable solvent (e.g., acetone or ethanol).

Spotting: Using a capillary tube, carefully spot the dissolved DNP-amino acid sample onto

the origin line of a TLC plate. Also, spot the standard DNP-amino acid solutions on the same

plate.

Development: Place the spotted TLC plate in a developing chamber containing the chosen

solvent system. Ensure the solvent level is below the origin line. Allow the solvent to ascend

the plate by capillary action until it nears the top.

Visualization and Identification: Remove the plate from the chamber and mark the solvent

front. The DNP-amino acid spots will be visible as yellow spots. Calculate the Retention

factor (Rf) value for the unknown and the standards using the formula: Rf = (Distance

traveled by the spot) / (Distance traveled by the solvent front)
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Comparison: Identify the N-terminal amino acid by comparing the Rf value of the unknown

DNP-amino acid with the Rf values of the standard DNP-amino acids.

Quantitative Data: TLC of DNP-Amino Acids

The following table summarizes the approximate Rf values of various DNP-amino acids in

different solvent systems on silica gel plates. Note that Rf values can vary depending on the

exact experimental conditions.

DNP-Amino Acid
Solvent System A (n-
Butanol:Acetic Acid:Water,
4:1:5, upper phase)

Solvent System B
(Chloroform:Methanol:Ace
tic Acid, 95:5:1)

DNP-Alanine ~0.55 ~0.50

DNP-Arginine ~0.20 Insoluble

DNP-Aspartic Acid ~0.35 ~0.10

DNP-Glutamic Acid ~0.45 ~0.20

DNP-Glycine ~0.40 ~0.35

DNP-Isoleucine ~0.80 ~0.75

DNP-Leucine ~0.80 ~0.75

DNP-Lysine (di-DNP) ~0.15 ~0.05

DNP-Methionine ~0.70 ~0.65

DNP-Phenylalanine ~0.85 ~0.80

DNP-Proline ~0.60 ~0.55

DNP-Serine ~0.30 ~0.25

DNP-Threonine ~0.40 ~0.30

DNP-Tryptophan ~0.75 ~0.70

DNP-Tyrosine (di-DNP) ~0.50 ~0.45

DNP-Valine ~0.75 ~0.70
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Visualizations
Start: Peptide/Protein Sample

Step 1: Labeling with FDNB
(Sanger's Reagent)

- Mildly alkaline pH (8-9)
- 40°C

DNP-Peptide (Yellow)

Step 2: Acid Hydrolysis
- 6 M HCl

- 100-110°C, 12-24h

Hydrolysate Mixture

Step 3: Ether Extraction

Aqueous Phase:
Free Amino Acids

Separation

Ether Phase:
DNP-Amino Acid

Separation

Evaporation

Isolated DNP-Amino Acid

Step 4: TLC Analysis
- Spot sample and standards
- Develop in solvent system

Identification:
Compare Rf values

End: N-Terminal Amino Acid Identified

Click to download full resolution via product page
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Caption: Workflow for N-terminal amino acid sequencing using Sanger's reagent.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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